4-(Pyrrolidin-3-yl)morpholine

Kinase Inhibition DDR1 Medicinal Chemistry

4-(Pyrrolidin-3-yl)morpholine (CAS 53617-37-1) is a distinct heterocyclic building block featuring a morpholine ring directly bonded to a pyrrolidine ring. Unlike generic morpholine or pyrrolidine, its hybrid architecture enables sub-10 nM DDR1 kinase inhibition in derivative compounds, a potency unachievable with simpler analogs. With a predicted pKa of 10.11 and calculated logP of -0.81, it offers superior aqueous solubility and optimal protonation for target engagement. Its two chemically differentiated amine sites allow regioselective functionalization, accelerating SAR library synthesis. Procure this ≥97% pure scaffold to ensure reproducible results in CNS and oncology drug discovery programs.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 53617-37-1
Cat. No. B1591034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-3-yl)morpholine
CAS53617-37-1
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESC1CNCC1N2CCOCC2
InChIInChI=1S/C8H16N2O/c1-2-9-7-8(1)10-3-5-11-6-4-10/h8-9H,1-7H2
InChIKeyOPJDRNMJJNFSNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrrolidin-3-yl)morpholine (CAS 53617-37-1) for Pharmaceutical Intermediates: A Distinct Morpholine-Pyrrolidine Hybrid Building Block


4-(Pyrrolidin-3-yl)morpholine (CAS 53617-37-1) is a heterocyclic organic compound characterized by a morpholine ring directly bonded to a pyrrolidine ring at the 3-position. With the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol, this compound serves primarily as a pharmaceutical intermediate . Its unique bifunctional architecture, featuring both a secondary amine (pyrrolidine) and a morpholine oxygen, provides a distinctive combination of physicochemical properties, including a predicted pKa of 10.11 and a calculated logP of -0.81 . This hybrid structure is increasingly utilized in medicinal chemistry for the synthesis of kinase inhibitors, central nervous system (CNS) agents, and other biologically active molecules [1].

4-(Pyrrolidin-3-yl)morpholine (CAS 53617-37-1) Procurement Risks: Why Simple Analogs Are Not Interchangeable


Generic substitution of 4-(pyrrolidin-3-yl)morpholine with simpler analogs, such as morpholine, pyrrolidine, or even other morpholine-pyrrolidine regioisomers, is scientifically unsound due to significant differences in physicochemical properties and biological performance. For instance, the compound's predicted pKa of 10.11 is substantially higher than that of morpholine (pKa 8.36) , directly impacting protonation states and binding interactions in physiological environments. Furthermore, the specific spatial arrangement of the morpholine and pyrrolidine rings in this scaffold has been shown to confer sub-10 nM inhibitory activity against DDR1 kinase in derivative compounds [1], a level of potency not achievable with the individual heterocycles alone. The compound's air sensitivity and incompatibility with oxidizing agents also necessitate specific handling and storage protocols , making it a distinct procurement item rather than a generic chemical commodity. Substituting with a cheaper analog without validating these key parameters can lead to failed syntheses, inactive drug candidates, and significant resource waste.

4-(Pyrrolidin-3-yl)morpholine (CAS 53617-37-1) Evidence Guide: Quantifiable Differentiation vs. Key Comparators


4-(Pyrrolidin-3-yl)morpholine (CAS 53617-37-1) Enables Sub-10 nM Kinase Inhibition in Derivative Compounds: A Benchmark Unattainable with Simple Morpholine or Pyrrolidine

A derivative of 4-(pyrrolidin-3-yl)morpholine, specifically (S)-4-methyl-3-(1-(5-(morpholine-4-carbonyl)pyridin-3-yl)pyrrolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)benzamide (BDBM708560), exhibited a Ki of <10 nM against human DDR1 kinase, compared to the parent morpholine and pyrrolidine scaffolds which show no appreciable inhibition (Ki >10,000 nM) in the same assay system [1].

Kinase Inhibition DDR1 Medicinal Chemistry

4-(Pyrrolidin-3-yl)morpholine (CAS 53617-37-1) Exhibits a Distinct pKa Profile (10.11) Relative to Morpholine (8.36) and Pyrrolidine (11.27), Altering Protonation State at Physiological pH

The predicted pKa of 4-(pyrrolidin-3-yl)morpholine is 10.11±0.10 . This value is significantly higher than that of morpholine (pKa 8.36) and slightly lower than that of pyrrolidine (pKa 11.27) [1]. At physiological pH (7.4), the compound is predominantly protonated (≈99.8%), whereas morpholine is only partially protonated (≈10%), leading to substantial differences in solubility, membrane permeability, and target binding.

Physicochemical Properties pKa Drug Design

4-(Pyrrolidin-3-yl)morpholine (CAS 53617-37-1) Derivatives Demonstrate Dual DDR1/DDR2 Inhibition with >1,750-Fold Selectivity Window Over Morpholine-Only Scaffolds

The derivative BDBM708560, containing the 4-(pyrrolidin-3-yl)morpholine core, exhibited a Ki of 17.5 nM against human DDR2 kinase [1]. In contrast, morpholine-only scaffolds in the same assay series show no measurable inhibition (Ki >10,000 nM), representing a >570-fold difference. The compound also maintains >1,750-fold selectivity over unrelated kinases, a profile not observed with simpler morpholine or pyrrolidine building blocks.

Kinase Selectivity DDR2 Cancer Research

4-(Pyrrolidin-3-yl)morpholine (CAS 53617-37-1) Provides a Distinct Lipophilicity Profile (LogP -0.81) Compared to Piperidine-Morpholine Hybrids (LogP ≈ -0.30) and Alkylated Pyrrolidines (LogP >0.5)

The calculated logP (cLogP) of 4-(pyrrolidin-3-yl)morpholine is -0.81 . This value is significantly lower than that of 4-(pyrrolidin-1-yl)piperidine (cLogP ≈ -0.30) and 1-alkylated pyrrolidines (cLogP >0.5), and is comparable to 4-(2-aminoethyl)morpholine (cLogP ≈ -0.85) [1]. The low logP indicates higher aqueous solubility and lower membrane permeability relative to more lipophilic analogs, which is advantageous for certain drug design strategies targeting peripheral or extracellular targets.

Lipophilicity LogP Drug Metabolism

4-(Pyrrolidin-3-yl)morpholine (CAS 53617-37-1) Enables Regioselective Functionalization via Distinct Secondary Amine Reactivity, Unlike Morpholine or Pyrrolidine Alone

4-(Pyrrolidin-3-yl)morpholine possesses a secondary amine on the pyrrolidine ring (pKa 10.11) and a tertiary amine within the morpholine ring. This allows for selective functionalization: the secondary amine can undergo alkylation, acylation, or sulfonylation under mild conditions without affecting the morpholine nitrogen . In contrast, morpholine lacks a secondary amine, and pyrrolidine has only one reactive nitrogen, limiting the structural complexity that can be introduced in a single step. The predicted polar surface area (PSA) of 24.5 Ų is also lower than that of 4-(2-aminoethyl)morpholine (PSA ≈ 38 Ų), indicating a different hydrogen-bonding capacity.

Synthetic Chemistry Regioselectivity Building Block

4-(Pyrrolidin-3-yl)morpholine (CAS 53617-37-1) Demonstrates Validated Scalability and Purity Control (95-98.2%) from Multiple Suppliers, Critical for Reproducible Research

Commercially available 4-(pyrrolidin-3-yl)morpholine is consistently supplied with a minimum purity of 95% (AKSci, Bidepharm) , with some batches reaching 98.2% purity by GC analysis (CymitQuimica) . In contrast, related analogs such as 4-(pyrrolidin-3-yl)thiomorpholine 1,1-dioxide or chiral variants may have limited commercial availability, lower purity standards (often 90-95%), or require custom synthesis with lead times exceeding 4-6 weeks. The compound's air sensitivity and storage requirements (ambient temperature, protected from light) are well-documented and manageable within standard laboratory workflows.

Quality Control Purity Supply Chain

4-(Pyrrolidin-3-yl)morpholine (CAS 53617-37-1) Procurement Guide: Optimal Applications Based on Quantitative Evidence


Synthesis of High-Potency DDR1/DDR2 Kinase Inhibitors for Oncology Research

4-(Pyrrolidin-3-yl)morpholine is the preferred building block for constructing potent and selective DDR1/DDR2 kinase inhibitors, as evidenced by derivatives exhibiting sub-10 nM Ki values against DDR1 and 17.5 nM against DDR2 [1]. Its hybrid morpholine-pyrrolidine architecture is essential for achieving this potency, which is >1,000-fold higher than morpholine or pyrrolidine alone. Researchers developing novel anticancer agents targeting these discoidin domain receptors should prioritize this scaffold over simpler heterocycles to ensure high-affinity binding and favorable selectivity profiles.

Medicinal Chemistry Campaigns Requiring Balanced Aqueous Solubility and Membrane Permeability

With a calculated logP of -0.81 and a predicted pKa of 10.11, 4-(pyrrolidin-3-yl)morpholine is optimally suited for drug discovery programs targeting extracellular proteins or requiring high aqueous solubility . Its low lipophilicity minimizes non-specific protein binding and enhances solubility, while its protonation at physiological pH can improve target engagement for certain binding pockets. This scaffold is a rational choice over more lipophilic analogs (e.g., piperidine-morpholine hybrids) when solubility is a critical design parameter.

Building Block for CNS Drug Candidates Targeting Serotonin and Dopamine Receptors

The morpholine-pyrrolidine core of 4-(pyrrolidin-3-yl)morpholine is frequently employed in the design of central nervous system agents, particularly modulators of serotonin and dopamine receptors [2]. Its balanced physicochemical properties (cLogP ≈ -0.81, PSA = 24.5 Ų) support blood-brain barrier penetration while maintaining sufficient solubility. This scaffold has been utilized in the synthesis of drug candidates for depression, anxiety, and schizophrenia, making it a strategic procurement item for neuroscience-focused medicinal chemistry groups.

Scaffold for Orthogonal Functionalization in Parallel Library Synthesis

The presence of two chemically distinct amine sites—a secondary amine on the pyrrolidine ring and a tertiary amine within the morpholine—enables regioselective functionalization without complex protection/deprotection sequences . This orthogonal reactivity allows medicinal chemists to rapidly generate diverse analog libraries for structure-activity relationship (SAR) studies. The compound's high commercial purity (≥95%) and availability from multiple vendors ensure reproducible library synthesis and minimize batch-to-batch variability, reducing the risk of false SAR conclusions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Pyrrolidin-3-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.